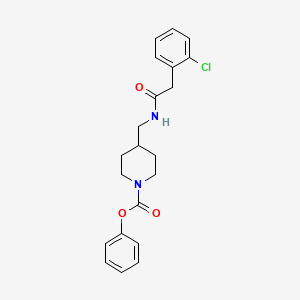
(2S)-2,4-Dimethyl-4-phenylpentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,4-Dimethyl-4-phenylpentan-1-amine, commonly known as 2,4-DMA or 2,4-dimethylamphetamine, is a synthetic compound belonging to the amphetamine class of drugs. It is a psychoactive substance that has been used for recreational purposes due to its stimulant effects. However, in recent years, there has been a growing interest in the scientific research application of 2,4-DMA due to its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 2,4-DMA involves its ability to bind to and activate the trace amine-associated receptor 1 (TAAR1) in the brain. This results in the release of dopamine and norepinephrine, which leads to increased alertness, focus, and energy.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release, 2,4-DMA has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It also has the potential to cause neurotoxicity and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-DMA in lab experiments is its ability to selectively activate TAAR1 without affecting other receptors in the brain. This allows for more targeted research on the role of TAAR1 in various physiological and behavioral processes. However, the potential for neurotoxicity and oxidative stress must be taken into consideration when using 2,4-DMA in these experiments.
Direcciones Futuras
There are several areas of future research that could be explored with regards to 2,4-DMA. One potential direction is the development of more selective TAAR1 agonists that do not have the potential for neurotoxicity or oxidative stress. Additionally, further research could be conducted on the role of TAAR1 in various neurological and psychiatric disorders, as well as the potential therapeutic benefits of targeting this receptor. Finally, more studies could be conducted on the long-term effects of 2,4-DMA use on the brain and body.
Métodos De Síntesis
The synthesis of 2,4-DMA involves the reaction of phenylacetone with methylamine and isopropylamine in the presence of a reducing agent such as lithium aluminum hydride. This process results in the formation of 2,4-DMA as a racemic mixture of both enantiomers.
Aplicaciones Científicas De Investigación
2,4-DMA has been studied for its potential therapeutic benefits in the treatment of various conditions such as attention deficit hyperactivity disorder (ADHD), depression, and obesity. It has been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood, attention, and appetite.
Propiedades
IUPAC Name |
(2S)-2,4-dimethyl-4-phenylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-11(10-14)9-13(2,3)12-7-5-4-6-8-12/h4-8,11H,9-10,14H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAPDMVNYNSQTB-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)(C)C1=CC=CC=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2609652.png)

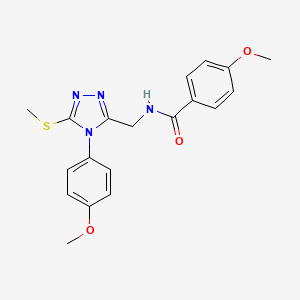
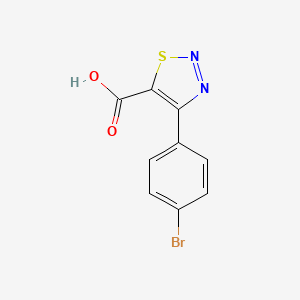

![2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine](/img/no-structure.png)
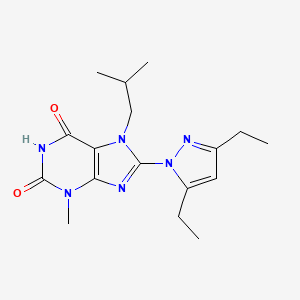
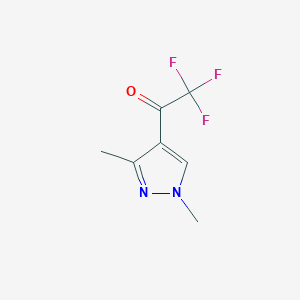
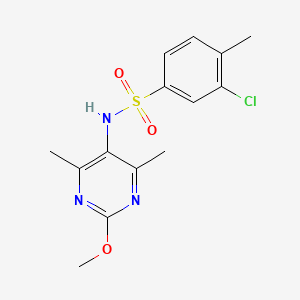
![2-[(1,3,4-Trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]benzamide](/img/structure/B2609668.png)
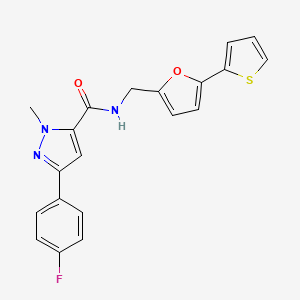
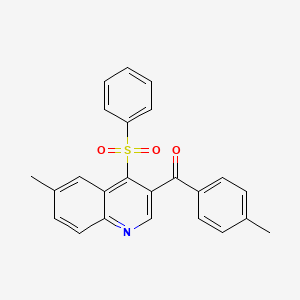
![(E)-methyl 2-(6-((1-methyl-1H-pyrazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2609673.png)
